An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for developing therapeutic agents targeting a wide array of biological targets. Derivatives of this family have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The specific compound of interest, 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, is a member of this versatile class of molecules. A thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a potential clinical candidate. These properties govern everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
This guide provides a comprehensive overview of the key physicochemical properties of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and details the experimental protocols for their determination. The methodologies described are grounded in established principles and are designed to yield robust and reproducible data, essential for any drug development program.
Molecular Structure and Core Physicochemical Characteristics
The foundational step in characterizing any new chemical entity is to understand its structure and the resulting physicochemical properties. These parameters provide the first glimpse into how the molecule will behave in both chemical and biological environments.
Chemical Structure:
-
IUPAC Name: 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
-
CAS Number: 452967-47-4[1]
-
Molecular Formula: C₁₃H₈BrClN₂[2]
-
Molecular Weight: 307.58 g/mol [1]
-
Appearance: White to Yellow Solid
The structure features a bicyclic imidazopyridine core. The bromine atom at the 6-position and the 4-chlorophenyl group at the 2-position are key determinants of its physicochemical properties, influencing its lipophilicity, melting point, and crystal packing.
Table 1: Summary of Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Expected to be a high-melting solid, likely >150°C | Influences formulation development, stability, and purification methods. A sharp melting point is indicative of high purity.[3] |
| Aqueous Solubility | Predicted to have low aqueous solubility | Affects oral bioavailability. Poor solubility can be a major hurdle in drug development.[4][5][6] |
| pKa | Expected to be a weak base | Governs the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding.[7][8][9][10] |
| LogP (Octanol/Water) | Predicted to be high (>3) | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.[11][12] |
Note: The values in this table are predicted based on the chemical structure and data from related compounds. Experimental determination is crucial for confirmation.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.
Melting Point Determination
The melting point is a fundamental property used to assess the purity of a crystalline solid. For a pure substance, the melting range is typically narrow (0.5-1.0°C).
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
If the crystals are large, gently crush them into a fine powder using a mortar and pestle to ensure uniform packing.[13]
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.[3][13]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[14]
-
Set a rapid heating rate (e.g., 10-20°C/min) to get an approximate melting point.[13]
-
Once the approximate range is known, prepare a new sample and heat to about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.[13]
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.
-
Slow Heating Rate: Prevents a lag between the thermometer reading and the actual temperature of the sample, leading to a more accurate determination.[13]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4][6][15]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[15]
-
The presence of undissolved solid at the end of the experiment is crucial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4][15]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.[5]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.[15]
-
Constant Temperature and Agitation: Maintains consistent conditions to reach thermodynamic equilibrium.[16]
-
Filtration: Prevents undissolved particles from artificially inflating the measured concentration.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, which contains basic nitrogen atoms, determining the pKa is essential to predict its charge state at physiological pH. UV-Vis spectrophotometry is a common and reliable method for this purpose.[7][8][9][10]
Methodology: UV-Vis Spectrophotometry
-
Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 12).
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of test solutions with the same total compound concentration.[8]
-
-
Spectral Measurement:
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[17]
-
Causality Behind Experimental Choices:
-
Constant Concentration: Ensures that any change in absorbance is due to the change in pH and not a variation in concentration.
-
Wide pH Range: Guarantees that the full ionization profile of the compound is captured.
Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.
LogP Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is the most widely used measure of a compound's lipophilicity. This property is crucial for predicting a drug's ability to cross cell membranes. Reverse-phase HPLC (RP-HPLC) is a rapid and reliable method for estimating LogP.[11][12][18]
Methodology: RP-HPLC
-
Calibration:
-
Select a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Analyze each standard by RP-HPLC under isocratic conditions (constant mobile phase composition).
-
Determine the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.
-
-
Sample Analysis:
-
Analyze the 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine sample using the same HPLC method.
-
Determine its retention time and calculate its log(k') value.
-
Interpolate the LogP of the test compound from the calibration curve.
-
Causality Behind Experimental Choices:
-
RP-HPLC: The retention of a compound on a reverse-phase column is primarily driven by its hydrophobicity, which correlates well with its partitioning between octanol and water.[18]
-
Calibration Standards: Using standards with similar structures can improve the accuracy of the LogP prediction.
Caption: LogP Determination via RP-HPLC Workflow.
Crystallography and Solid-State Characterization
The three-dimensional arrangement of molecules in the solid state can significantly impact properties like solubility and dissolution rate. Single-crystal X-ray diffraction (XRD) is the definitive method for determining the crystal structure of a molecule.[19][20][21]
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow a single, high-quality crystal of the compound. This is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[21]
-
The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of defects.
-
-
Data Collection:
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (the intensities and positions of the diffracted X-rays).[22]
-
-
Structure Solution and Refinement:
-
The diffraction data is used to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted waves are determined (the "phase problem"), and an initial electron density map is calculated.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.[22]
-
Causality Behind Experimental Choices:
-
Single Crystal: A single, well-ordered crystal is required to produce a sharp, interpretable diffraction pattern.
-
X-rays: The wavelength of X-rays is on the same order of magnitude as the distances between atoms in a crystal, allowing for diffraction to occur.
Conclusion
The physicochemical properties of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine are critical determinants of its potential as a therapeutic agent. A comprehensive characterization, as outlined in this guide, provides the foundational data needed for rational drug design and development. The experimental protocols described herein represent robust and reliable methods for obtaining this crucial information. By understanding and quantifying these properties, researchers can make informed decisions to optimize the compound's profile and navigate the complex path of drug discovery.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Daina, A., & Zoete, V. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 315–319. [Link]
-
Liang, C., Guan, X., Guan, L., & Liu, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1521, 55–63. [Link]
-
Pharmapproach. (2023). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
Hao, G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1749. [Link]
-
Daina, A., & Zoete, V. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 315–319. [Link]
-
Liang, C., Guan, X., Guan, L., & Liu, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]
-
Hao, G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1749. [Link]
-
ECETOC. (1983). An assessment of the reverse-phase liquid chromatographic method for the determination of the n-octanol/water partition coefficient. Retrieved from [Link]
-
Columbia University. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6–9. [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- Ghafourian, T., & Barzegar-Jalali, M. (2002). Determination of log P coefficients via a RP-HPLC column.
-
Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]
-
X-ray Man. (n.d.). X-ray Diffraction: Techniques & Applications. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Melting Point. YouTube. [Link]
-
Arizona State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
WHO. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
Jafari, M., Isfahani, T. M., & Senejani, M. A. (2023). QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors. Semantic Scholar. [Link]
-
Parojčić, J., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]
-
Roy, K., et al. (2015). High-dimensional QSAR prediction of anticancer potency of imidazo[4,5-b]pyridine derivatives using adjusted adaptive LASSO. SAR and QSAR in Environmental Research, 26(11-12), 881–901. [Link]
-
Isfahani, T. M., et al. (2020). Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[ 4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. ResearchGate. [Link]
-
El-Faham, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Li, Y., et al. (2017). Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ. ScienceOpen. [Link]
-
Besson, D., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 24(12), 2319. [Link]
-
PubChem. (n.d.). 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Bourichi, S., et al. (2024). 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. [Link]
-
Besson, D., et al. (2019). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. [Link]
-
Pospisil, P., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 55(22), 9999–10009. [Link]
-
Butin, N., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 63(17), 5489–5500. [Link]
-
Akao, Y., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11(10), 1735–1742. [Link]
-
Bouayad, K., et al. (2016). 6-Bromo-2-Methyl-1h-Imidazo[4,5-B]pyridine. IUCrData, 1(5), x160763. [Link]
-
Bourichi, S., et al. (2016). 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. [Link]
-
Besson, D., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]
Sources
- 1. 6-BROMO-2-(4-CHLOROPHENYL)-IMIDAZO[1,2-A]PYRIDINE - [sigmaaldrich.com]
- 2. 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | C13H8BrClN2 | CID 828291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. ishigirl.tripod.com [ishigirl.tripod.com]
- 18. ecetoc.org [ecetoc.org]
- 19. excillum.com [excillum.com]
- 20. rigaku.com [rigaku.com]
- 21. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
